REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5](=[O:13])[CH:6]([CH3:12])[C:7](=[N:10]O)[CH2:8][CH3:9])[CH3:2].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[O:13][N:10]=[C:7]([CH2:8][CH3:9])[C:6]=1[CH3:12])=[O:14])[CH3:2] |f:2.3|
|
Name
|
4-Hydroxyimino-3-methyl-2-oxo-hexanoic acid ethyl ester
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C(CC)=NO)C)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C(=NO1)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |